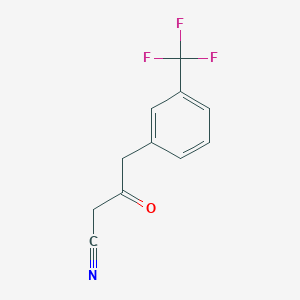

3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile

Description

Properties

IUPAC Name |

3-oxo-4-[3-(trifluoromethyl)phenyl]butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8(6-9)7-10(16)4-5-15/h1-3,6H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQMFAOQAWYMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways and physiological responses . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile with three structurally related compounds:

*Estimated using substituent contributions.

- Trifluoromethyl vs. Phenyl : The -CF₃ group in the target compound increases hydrophobicity (higher LogP vs. 3-Oxo-4-phenylbutyronitrile) and lowers electron density at the phenyl ring, enhancing resistance to oxidative degradation .

- Bromo vs. Trifluoromethyl : The bromo analog (CAS: 954238-40-5) has a higher molecular weight due to Br substitution but retains similar reactivity at the ketone and nitrile sites, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Thermal and Solubility Behavior

- Boiling Point : The target compound’s estimated boiling point (~270°C) is slightly higher than 3-Oxo-4-phenylbutyronitrile (267.8°C) due to increased molecular weight and polarity from -CF₃ .

- Solubility: The -CF₃ group reduces water solubility compared to the phenyl analog but improves solubility in organic solvents like dichloromethane, enhancing utility in non-aqueous reactions .

Biological Activity

3-Oxo-4-(3-(trifluoromethyl)phenyl)butanenitrile, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. The trifluoromethyl moiety enhances the compound's stability and lipophilicity, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A keto group (C=O)

- A nitrile group (C≡N)

- A trifluoromethyl group (-CF₃)

These functional groups contribute to the compound's unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

Interaction with Enzymes and Proteins

The keto group can form hydrogen bonds with active sites of enzymes, influencing their activity. This interaction may modulate enzymatic pathways involved in various physiological processes. For example, studies have indicated that compounds with similar structures can act as inhibitors or activators of specific enzymes, leading to altered metabolic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Study 1 | Enzyme inhibition | Competitive inhibition | Reduced activity of target enzyme by 30% at 10 µM concentration. |

| Study 2 | Anticancer properties | Induction of apoptosis | Induced apoptosis in cancer cell lines at IC50 = 15 µM. |

| Study 3 | Antimicrobial activity | Disruption of bacterial cell wall | Effective against Gram-positive bacteria with MIC = 8 µg/mL. |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It was found to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it inhibited the enzyme acetylcholinesterase, which is crucial for neurotransmission, indicating potential applications in treating neurodegenerative diseases .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid | Similar structure without nitrile group | Moderate anti-inflammatory properties |

| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Contains an ester group | Notable analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.